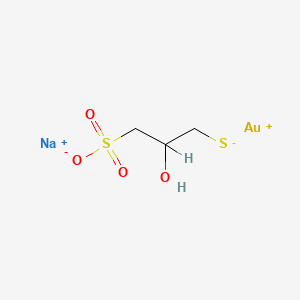
Aurotioprol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Aurotioprol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include sulfur dioxide and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions may produce thiol-containing compounds .
Scientific Research Applications
Aurotioprol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying gold-based reactions and mechanisms . In biology and medicine, this compound is primarily used as an antirheumatic agent for treating rheumatoid arthritis . Its anti-inflammatory properties make it a valuable compound for studying inflammatory pathways and developing new therapeutic agents . In industry, this compound’s gold content makes it useful for various applications, including catalysis and material science .
Mechanism of Action
The exact mechanism of action of aurotioprol is not fully understood . it is believed to exert its effects by interacting with cellular proteins and enzymes involved in inflammatory pathways . The gold ions in this compound may inhibit the activity of certain enzymes, leading to reduced inflammation and immune response . Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Aurotioprol is similar to other gold-based antirheumatic agents, such as aurothioglucose and auranofin . These compounds share similar anti-inflammatory properties and are used in the treatment of rheumatoid arthritis . this compound is unique in its specific chemical structure and the presence of the sulfonate group, which may contribute to its distinct pharmacological profile . Other similar compounds include gold sodium thiomalate and gold sodium thioglucose .
Properties
CAS No. |
27279-43-2 |
|---|---|
Molecular Formula |
C3H6AuNaO4S2 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
sodium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S2.Au.Na/c4-3(1-8)2-9(5,6)7;;/h3-4,8H,1-2H2,(H,5,6,7);;/q;2*+1/p-2 |
InChI Key |
KBWWFTIQBJUOQR-UHFFFAOYSA-L |
SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |
Appearance |
Solid powder |
Key on ui other cas no. |
27279-43-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5743-29-3 (calcium[2:1] salt) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-aurothio-2-propanol-1-sulfonic acid 3-aurothio-2-propanol-1-sulfonic acid, calcium salt allochrysine aurothiopropanol sodium sulfonate aurotioprol calcium 3-aurothio-2-propanol-1-sulfonate chrisanol chrysanol chrysanol, calcium salt (2:1) krizanol sodium 3-aurothio-2-hydroxypropane-1-sulfonate sodium aurothiopropanol sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















